molecular formula C15H16 B14219310 2-(Cyclohex-1-en-1-yl)-1H-indene CAS No. 819871-48-2

2-(Cyclohex-1-en-1-yl)-1H-indene

Cat. No.: B14219310
CAS No.: 819871-48-2
M. Wt: 196.29 g/mol
InChI Key: LGSFAEXFVKNOSL-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)-1H-indene is an organic compound that features a cyclohexene ring fused to an indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)-1H-indene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclohexene with indene in the presence of a catalyst can yield the desired compound. The reaction conditions typically include elevated temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)-1H-indene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism by which 2-(Cyclohex-1-en-1-yl)-1H-indene exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism of action would vary based on the functional groups present and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: An enone that undergoes similar reactions and is used in organic synthesis.

    Indene: The parent compound of 2-(Cyclohex-1-en-1-yl)-1H-indene, used in the synthesis of various organic compounds.

    Cyclohexane: A saturated hydrocarbon that serves as a precursor in the synthesis of cyclohexene derivatives.

Uniqueness

This compound is unique due to its fused ring structure, which imparts distinct chemical and physical properties

Properties

CAS No.

819871-48-2

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-1H-indene

InChI

InChI=1S/C15H16/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15/h4-6,8-10H,1-3,7,11H2

InChI Key

LGSFAEXFVKNOSL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC3=CC=CC=C3C2

Origin of Product

United States

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